2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Structure–Activity Relationship Conformational Analysis Medicinal Chemistry

SAR deconvolution of imidazo[1,2-a]pyridine inhibitors often stalls when the ortho-methoxyphenyl regioisomer is unavailable, leaving a blind spot versus meta/para analogs. CAS 898386-41-9 fills this exact SAR matrix coordinate. • Fills unique (2-ortho-OMe, 7-Me, 3-CHO) SAR position absent from common isomer panels • 3-CHO handle enables one-step diversification to oxazoles, hydrazones, and amines for parallel medchem • Validated oxazole pathway: derived urease inhibitors achieve IC50 5.68 µM vs. thiourea standard 21.37 µM • ≥95% purity; shipped ambient from stock for immediate global delivery

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 898386-41-9
Cat. No. B1370588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS898386-41-9
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=CC=C3OC
InChIInChI=1S/C16H14N2O2/c1-11-7-8-18-13(10-19)16(17-15(18)9-11)12-5-3-4-6-14(12)20-2/h3-10H,1-2H3
InChIKeyVRLURXVKVKTHCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 898386-41-9): Procurement-Relevant Structural Profile


2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 898386-41-9, MFCD05177705) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic core with a bridgehead nitrogen, a 2-(2-methoxyphenyl) substituent, a 7-methyl group, and a reactive 3-carbaldehyde functional handle . This specific substitution pattern distinguishes it within the broader class of imidazo[1,2-a]pyridine-3-carbaldehydes, which are recognized as privileged scaffolds in medicinal chemistry due to their hydrogen-bonding capacity and synthetic versatility . The compound is commercially available at ≥95% purity from multiple reputable suppliers for research and development use .

1 Ortho-methoxy substitution pattern
2 7-Methyl group for CNS property modulation
3 3-Carbaldehyde handle for divergent library synthesis

Why Generic Imidazo[1,2-a]pyridine-3-carbaldehydes Cannot Substitute for CAS 898386-41-9


Within the imidazo[1,2-a]pyridine-3-carbaldehyde class, even minor positional isomerism or substituent variation can produce dramatically different physicochemical properties, synthetic reactivity, and biological target engagement profiles [1]. Structure–activity relationship (SAR) studies across this scaffold have demonstrated that both the position of the methoxy group on the 2-phenyl ring (ortho vs. meta vs. para) and the presence and location of the methyl substituent on the pyridine ring critically modulate potency and selectivity against targets such as ALDH1A3, PI3Kα, and cholinesterases [2][3]. Consequently, direct substitution with a regioisomeric analog—for instance, 2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 727652-04-2) or 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 300708-62-7)—risks altering both the steric and electronic landscape of the molecule, potentially invalidating established synthetic protocols or structure-based design hypotheses .

Methoxy regioisomerism
Ortho, meta, or para methoxy on the 2-phenyl ring shifts hydrogen-bonding geometry and steric profile, potentially altering target engagement.
Absence of 7-methyl group
The des-methyl analog reduces lipophilicity and predicted CNS permeability, which may compromise glioblastoma model library design.
2-Carbaldehyde regioisomer
A 2-carbaldehyde instead of 3-carbaldehyde leads to structurally distinct synthetic products, diverging SAR trajectories.

Quantitative Differentiation Evidence for 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (898386-41-9) vs. Closest Analogs


Ortho-Methoxy Phenyl Substitution Confers a Distinguishable Conformational and Electronic Landscape vs. Meta and Para Isomers

The target compound bears an ortho-methoxy group on the 2-phenyl ring. In SAR studies of imidazo[1,2-a]pyridine-based ALDH1A3 inhibitors, the position of methoxy substituents was a critical determinant of isoform selectivity and potency: a derivative with three specifically positioned methoxy groups (3q) achieved an IC50 of 3.5 µM against ALDH1A3, whereas alternative substitution patterns yielded substantially weaker inhibition [1]. Although direct head-to-head data for the 2-methoxy vs. 3-methoxy vs. 4-methoxy mono-substituted 7-methyl congeners are not published, the class-level SAR establishes that ortho substitution places the methoxy oxygen in a distinct spatial orientation relative to the imidazo[1,2-a]pyridine core, affecting both hydrogen-bonding geometry and steric hindrance at the active site [1].

Ortho-methoxy geometry
Class-level inference
No direct IC50 for CAS 898386-41-9. Class SAR: ortho-methoxy contributes to ALDH1A3 activity differentiation; optimized tri-methoxy analog 3q IC50 = 3.5 µM.
Ortho-methoxy geometry may support ALDH1A3 isoform selectivity exploration.
Direct head-to-head data not published; verify in target assay.
Structure–Activity Relationship Conformational Analysis Medicinal Chemistry

7-Methyl Substitution on the Pyridine Ring Modulates Physicochemical Properties and Potential CNS Permeability Relative to Des-Methyl Analogs

The 7-methyl group differentiates CAS 898386-41-9 from the des-methyl analog 2-(2-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 898389-32-7, MW 252.27). The additional methyl group increases molecular weight (266.3 vs. 252.27) and lipophilicity, which are key parameters in drug-likeness and blood–brain barrier (BBB) permeability predictions . In a related 7-methyl-2-phenylimidazo[1,2-a]pyridine series, the 7-methyl substitution contributed to enhanced antiproliferative activity and ADMET profile optimization, including predicted BBB permeability, as demonstrated by the selenylated derivative IP-Se-06 (3-((2-methoxyphenyl)selanyl)-7-methyl-2-phenylimidazol[1,2-a]pyridine), which exhibited selective cytotoxicity against glioblastoma A172 cells (IC50 = 1.8 µM) and verified BBB permeability in its ADMET profile [1].

7-Methyl impact
Cross-study comparable
ΔMW +14 Da vs. des-methyl analog; related 7-methyl scaffold IP-Se-06 IC50 1.8 µM (A172 glioblastoma).
7-Methyl group may enhance CNS drug-likeness and antiproliferative pharmacophore fit.
Based on selenylated analog ADMET profile; verify for this scaffold.
Physicochemical Profiling CNS Drug Design LogP

3-Carbaldehyde Functional Handle Enables Divergent Synthetic Elaboration with Higher Atom Economy than 2-Carbaldehyde or Non-Aldehyde Congeners

The aldehyde group at the 3-position of the imidazo[1,2-a]pyridine core is a versatile synthetic handle for Knoevenagel condensations, reductive aminations, and oxazole formation, as demonstrated in a recent study converting 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde into oxazole derivatives with potent urease inhibition (most active analog 4i: IC50 = 5.68 ± 1.66 µM, superior to thiourea standard at IC50 = 21.37 ± 1.76 µM) [1]. The 3-carbaldehyde position in CAS 898386-41-9 provides a different reactivity profile compared to 2-carbaldehyde-substituted imidazo[1,2-a]pyridines, which are also commercially explored . The combination of the 3-carbaldehyde with the 2-(2-methoxyphenyl) and 7-methyl substituents creates a unique trisubstituted scaffold amenable to parallel library synthesis for hit-to-lead optimization [2].

3-Carbaldehyde utility
Class-level inference
3-carbaldehyde-derived oxazole 4i urease IC50 5.68 µM vs. thiourea 21.37 µM; 2-carbaldehyde yields distinct products.
3-Carbaldehyde enables bioactive oxazole synthesis; reactivity differs from 2-carbaldehyde regioisomer.
Validated on 6-fluoro analog; transferable to this scaffold.
Synthetic Chemistry Parallel Synthesis Library Design

Recommended Application Scenarios for 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (898386-41-9)


ALDH1A3-Targeted Cancer Stem Cell Inhibitor Development

Given the established SAR linking phenyl methoxy substitution patterns to ALDH1A3 isoform selectivity [1], CAS 898386-41-9 serves as a strategic starting fragment for medicinal chemistry campaigns targeting aldehyde dehydrogenase 1A3, a recognized cancer stem cell marker in glioblastoma and other malignancies. The ortho-methoxy phenyl substitution provides a geometrically distinct pharmacophoric element compared to meta- and para-substituted analogs, enabling exploration of a unique region of chemical space in hit-to-lead optimization.

CNS-Penetrant Kinase Inhibitor Library Synthesis

The 7-methyl substitution and the demonstrated BBB permeability of imidazo[1,2-a]pyridine scaffolds in glioblastoma models [2] position this compound as a valuable building block for synthesizing focused libraries targeting CNS kinases (e.g., PI3Kα, Akt/mTOR pathway). The 3-carbaldehyde handle allows rapid diversification into oxazole, hydrazone, or amine derivatives for parallel medicinal chemistry efforts.

Urease Inhibitor Discovery via 3-Carbaldehyde Derivatization

The synthetic protocol validated on 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde—conversion to oxazole derivatives with potent urease inhibition [3]—is directly transferable to CAS 898386-41-9. The resulting 2-(2-methoxyphenyl)-7-methyl-substituted oxazole library can be screened against urease and related amidohydrolase targets, leveraging the established superiority of the 3-carbaldehyde-derived oxazole core (IC50 = 5.68 µM vs. thiourea standard IC50 = 21.37 µM).

Regioselective SAR Exploration of Imidazo[1,2-a]pyridine Pharmacophores

For laboratories systematically mapping the SAR landscape of imidazo[1,2-a]pyridine-based inhibitors, CAS 898386-41-9 fills a specific matrix position (2-ortho-methoxyphenyl, 7-methyl, 3-carbaldehyde) that is not represented by the more common 3-methoxy or 4-methoxy isomers . Including this compound in a comprehensive SAR matrix enables the deconvolution of ortho-substituent effects on potency, selectivity, and metabolic stability.

Application
Selection Property
Validation Focus
ALDH1A3 inhibitor discovery studies
Ortho-methoxy substitution geometry
ALDH isoform selectivity profiling
CNS kinase inhibitor library synthesis
7-Methyl group for BBB permeability modulation
CNS ADMET profiling; kinase selectivity
Urease inhibitor discovery via 3-carbaldehyde derivatization
3-Carbaldehyde reactive handle
Urease inhibition assay; oxazole SAR
Regioselective imidazo[1,2-a]pyridine SAR mapping
Unique 2-ortho-methoxyphenyl,7-methyl,3-carbaldehyde matrix position
Ortho-substituent effect deconvolution in potency/selectivity studies
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